molecular formula C11H7BrN2O2 B3394595 4-Bromo-3-(4-nitrophenyl)pyridine CAS No. 440112-17-4

4-Bromo-3-(4-nitrophenyl)pyridine

Cat. No. B3394595
CAS RN: 440112-17-4
M. Wt: 279.09 g/mol
InChI Key: WULLARBEVOFIBH-UHFFFAOYSA-N
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Description

“4-Bromo-3-(4-nitrophenyl)pyridine” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound consists of a pyridine ring, which is substituted with a bromine atom and a 4-nitrophenyl group .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3-(4-nitrophenyl)pyridine” includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 3rd position with a bromine atom and at the 4th position with a 4-nitrophenyl group .

properties

IUPAC Name

4-bromo-3-(4-nitrophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2/c12-11-5-6-13-7-10(11)8-1-3-9(4-2-8)14(15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULLARBEVOFIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CN=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631511
Record name 4-Bromo-3-(4-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(4-nitrophenyl)pyridine

CAS RN

440112-17-4
Record name 4-Bromo-3-(4-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of LDA (2.86 mL, 5.14 mmol) in THF (2.5 mL) was transferred to a solution of 4-bromopyridine hydrochloride (500 mg, 2.57 mmol) in THF (5 mL) at −78° C. and stirred for 30 min. Zinc chloride (350 mg, 2.57 mmol) in THF (2.5 mL) was added to the above reaction mixture. A precipitate was formed and the mixture was allowed to warm to room temperature. Next, 1-bromo-4-nitrobenzene (1039 mg, 5.14 mmol) and tetrakis(triphenylphosphine)palladium(0) (149 mg, 0.129 mmol) were added, and the reaction mixture was heated to reflux for 3 hours and then cooled to room temperature. The resulting reaction mixture was diluted with saturated solution of ammonium chloride (25 mL) and extracted with EtOAc (2×25 mL). The combined organics were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude material was purified by silica gel chromatography (40 g ISCO column, eluting with 0% to 50% EtOAc in CH2Cl2) to afford Intermediate 13A (300 mg, 1.023 mmol, 10.47% yield) as a pale yellow solid. MS (ES): m/z=280.9 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.84 (s, 1 H) 7.87 (s, 1 H) 7.97 (d, J=5.29 Hz, 1 H) 8.41 (s, 1 H) 8.43 (s, 1 H) 8.57 (d, J=5.29 Hz, 1 H) 8.66 (s, 1 H).
Name
Quantity
2.86 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1039 mg
Type
reactant
Reaction Step Three
Quantity
149 mg
Type
catalyst
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Six
Quantity
350 mg
Type
catalyst
Reaction Step Six
Yield
10.47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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